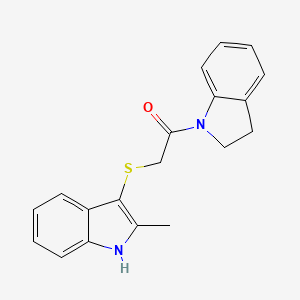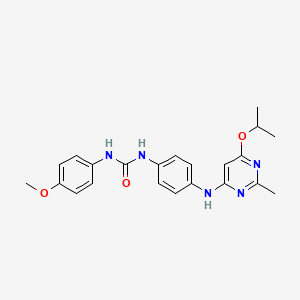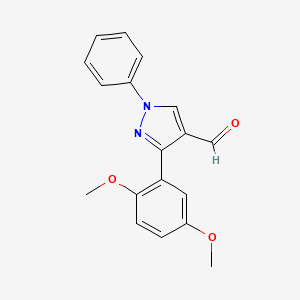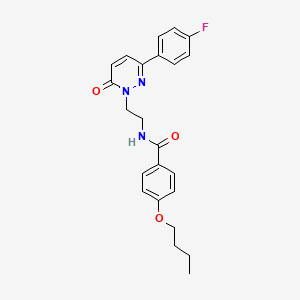
1-(indolin-1-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Indolin-1-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone is a complex organic compound that features both indoline and indole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(indolin-1-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone typically involves the following steps:
Formation of Indoline and Indole Precursors: The initial step involves the preparation of indoline and 2-methyl-1H-indole through standard organic synthesis methods.
Thioether Formation: The indole derivative is then reacted with a suitable thiolating agent to introduce the thioether linkage.
Coupling Reaction: Finally, the indoline and thioether-indole intermediates are coupled under specific conditions to form the target compound.
Industrial Production Methods: While the laboratory synthesis provides a detailed pathway, industrial production may involve optimization of reaction conditions to enhance yield and purity. This could include the use of catalysts, high-throughput reactors, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Indolin-1-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the thioether linkage.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the indole or indoline rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents or organometallic reagents are often utilized.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, reduced thioethers, and various substituted derivatives.
Aplicaciones Científicas De Investigación
1-(Indolin-1-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 1-(indolin-1-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes.
Comparación Con Compuestos Similares
- 1-(Indolin-1-yl)-2-(phenylthio)ethanone
- 1-(Indolin-1-yl)-2-((2-methyl-1H-indol-3-yl)oxy)ethanone
- 1-(Indolin-1-yl)-2-((2-methyl-1H-indol-3-yl)amino)ethanone
Comparison: Compared to these similar compounds, 1-(indolin-1-yl)-2-((2-methyl-1H-indol-3-yl)thio)ethanone is unique due to its specific thioether linkage, which may confer distinct chemical reactivity and biological activity. The presence of both indoline and indole moieties also contributes to its unique properties.
Propiedades
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-13-19(15-7-3-4-8-16(15)20-13)23-12-18(22)21-11-10-14-6-2-5-9-17(14)21/h2-9,20H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSLXHKEDDEFMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)SCC(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(BENZENESULFONYL)-6-FLUORO-1-[(2-FLUOROPHENYL)METHYL]-1,4-DIHYDROQUINOLIN-4-ONE](/img/structure/B2795529.png)
![N-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2795530.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,5-dichlorobenzamide](/img/structure/B2795531.png)


![3-[(9-methyl-9H-purin-6-yl)amino]-1-(thiophen-3-yl)propan-1-ol](/img/structure/B2795537.png)
![N-[(2,6-Difluorophenyl)methyl]-N-methyl-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2795538.png)


![[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]piperidine](/img/structure/B2795545.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(isoquinoline-1-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2795550.png)
![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B2795551.png)

